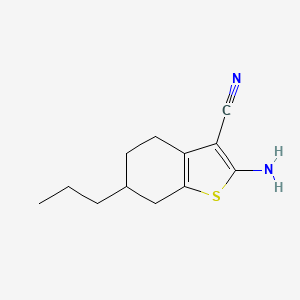

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

説明

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS 350996-91-7) is a benzothiophene derivative with the molecular formula C₁₂H₁₆N₂S and a molecular weight of 220.334 g/mol . Its structure comprises a bicyclic system (4,5,6,7-tetrahydro-1-benzothiophene) substituted with an amino group at position 2, a carbonitrile group at position 3, and a propyl chain at position 4. The compound is synthesized via methods such as the Gewald reaction, a common approach for benzothiophene derivatives . It is commercially available with a purity of ≥95% .

Benzothiophenes are notable for their applications in medicinal chemistry (e.g., estrogen antagonists) and materials science (e.g., luminescent components) . The propyl substituent in this compound introduces steric and electronic effects that differentiate it from analogs with smaller or bulkier substituents.

特性

IUPAC Name |

2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-2-3-8-4-5-9-10(7-13)12(14)15-11(9)6-8/h8H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJOQDLSCOMRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=C(C1)SC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101162363 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350996-91-7 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350996-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101162363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation to Form the Tetrahydrobenzothiophene Core

- Starting from a suitable cyclohexanone derivative (e.g., 6-propylcyclohexanone), the sulfur atom is introduced to form the benzothiophene ring system.

- A nitrile source such as malononitrile or cyanide salts is used to introduce the carbonitrile group at position 3.

- Acidic or basic catalysis facilitates ring closure and functional group installation.

- This step is critical for establishing the tetrahydro ring saturation and the benzothiophene framework.

Amination at Position 2

- The amino group at position 2 can be introduced via nucleophilic substitution or reductive amination on an appropriate intermediate.

- Alternatively, direct amination during ring formation is possible if the starting materials contain amino precursors.

Propyl Substitution at Position 6

- The propyl group can be introduced by alkylation of a 6-hydroxy or 6-halogenated intermediate using propyl halides under basic conditions.

- Alternatively, starting from 6-propyl-substituted cyclohexanone precursors ensures the propyl group is incorporated early in the synthesis.

Detailed Preparation Method (Based on Analogous Compounds and Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation | 6-propylcyclohexanone, sulfur, malononitrile, acidic catalyst (e.g., HCl) | Formation of 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile core | Temperature control (60–80°C) to optimize yield and minimize side reactions |

| 2 | Amination (if not direct) | Ammonia or amine source, reductive conditions | Introduction of amino group at position 2 | May require protection/deprotection steps |

| 3 | Purification | Recrystallization from ethanol or methanol | Isolation of pure compound | Yields typically range 60–70% for analogous compounds |

- The cyclocondensation step is the key transformation, where sulfur and nitrile sources react with the cyclohexanone derivative to form the benzothiophene ring with the nitrile substituent.

- The amino group is often introduced concomitantly or via subsequent amination.

- The propyl substituent is best introduced by using a 6-propyl-substituted cyclohexanone starting material to ensure regioselectivity.

Research Findings and Optimization

- Studies on related compounds (e.g., 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile) show that the choice of solvent, temperature, and catalyst significantly affects yield and purity.

- Recrystallization from ethanol improves purity to >95%, as confirmed by GC and NMR analysis.

- The reaction time for cyclocondensation typically ranges from 6 to 12 hours under reflux conditions.

- Use of inert atmosphere (nitrogen or argon) during synthesis and storage is recommended to prevent oxidation and degradation.

Analytical Data Supporting Preparation

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Value | Comments |

|---|---|---|

| Starting Material | 6-propylcyclohexanone | Ensures propyl substitution at position 6 |

| Catalyst | Acidic catalyst (e.g., HCl) | Facilitates cyclocondensation |

| Temperature | 60–80 °C | Balances reaction rate and side reactions |

| Reaction Time | 6–12 hours | Sufficient for complete cyclization |

| Solvent for Purification | Ethanol or methanol | Enhances purity via recrystallization |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation |

化学反応の分析

Types of Reactions

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

科学的研究の応用

Antimycobacterial Activity

One of the primary applications of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is its role as a novel inhibitor targeting the Ag85C enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of the mycobacterial cell wall and represents a promising target for drug development against tuberculosis (TB).

Case Study: Inhibition of Ag85C

A study characterized I3-AG85 as an effective inhibitor of Ag85C. This research highlighted its potential to reduce granulomatous lung pathology induced by trehalose 6'6-dimycolate (TDM), a glycolipid found in the cell wall of Mycobacterium tuberculosis . The study demonstrated that treatment with I3-AG85 led to significant reductions in lung inflammation and improved immune responses in murine models.

Broader Therapeutic Implications

Beyond its antimycobacterial properties, there is potential for this compound to be explored in other therapeutic contexts:

Potential Applications:

- Cancer Therapy : Given its biochemical properties and mechanisms related to apoptosis and cellular signaling pathways, further research may reveal applications in oncology.

- Neuroprotection : Investigating neuroprotective effects could lead to therapeutic strategies for neurodegenerative diseases.

Research Findings and Insights

Recent studies have focused on optimizing the structure and efficacy of I3-AG85 through medicinal chemistry approaches. These findings emphasize the importance of structure-activity relationships (SAR) in enhancing potency against Mycobacterium tuberculosis while minimizing potential side effects.

Data Table: Summary of Research Findings

作用機序

The mechanism of action of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Structural and Molecular Comparisons

Key analogs differ in the substituent at position 5. A comparison of molecular features is summarized in Table 1.

Table 1: Molecular Properties of 6-Substituted Benzothiophene Derivatives

*Estimated based on methyl group hydrophobicity.

†Estimated based on propyl chain contribution.

‡Lower due to polar oxo group.

- Substituent Effects: Methyl: Smaller size reduces steric hindrance, favoring tighter crystal packing . tert-Butyl: Significantly enhances lipophilicity and steric effects, which may impede biological membrane permeability despite improved binding in hydrophobic pockets . Oxo: Polar group disrupts hydrophobicity, reducing XLogP and enabling hydrogen bonding .

Crystallographic and Conformational Analysis

2-Amino-6-methyl-...-carbonitrile

- Crystal System: Monoclinic, space group P21/c .

- Unit Cell Parameters :

- Conformation :

- Hydrogen Bonding : Forms N–H···N hydrogen-bonded dimers (R₂²(12) motif) and chains along the a-axis .

2-Amino-6-propyl-...-carbonitrile

- No crystallographic data is available in the evidence. However, the propyl chain’s flexibility may lead to: Increased disorder in crystal lattices compared to the methyl analog.

2-Amino-7-oxo-...-carbonitrile

- The oxo group participates in N–H···O hydrogen bonds, creating a distinct supramolecular architecture compared to non-oxidized analogs .

生物活性

2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS Number: 350996-91-7) is a compound of significant interest due to its potential biological activities, particularly in the context of tuberculosis treatment. This article reviews its biological activity, focusing on its mechanisms, efficacy against specific pathogens, and relevant case studies.

- Molecular Formula : C₁₂H₁₆N₂S

- Molecular Weight : 220.34 g/mol

- CAS Number : 350996-91-7

- MDL Number : MFCD01993616

The compound has been characterized as a novel inhibitor of the antigen 85 complex in Mycobacterium tuberculosis (Mtb), which plays a crucial role in the pathogenesis of tuberculosis. The inhibition of Ag85C by this compound (referred to as I3-AG85 in some studies) leads to a reduction in the bacterial load and enhances the efficacy of existing anti-tuberculosis therapies .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against Mtb. It targets non-replicating persisters of Mtb, which are often resistant to conventional antibiotics. By disrupting the metabolic pathways essential for the survival of these persisters, the compound shows promise in reducing treatment duration and preventing relapse .

Case Studies

- In Vitro Studies : In laboratory settings, I3-AG85 exhibited potent activity against various strains of Mtb, including multidrug-resistant strains. The compound's ability to target bacterial persistence mechanisms was highlighted as a key advantage over traditional antibiotics .

- Animal Models : In murine models of tuberculosis, treatment with I3-AG85 resulted in a significant decrease in bacterial load in lung tissues compared to control groups receiving standard treatments alone. This suggests that the compound could enhance therapeutic outcomes when used as an adjunct therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂S |

| Molecular Weight | 220.34 g/mol |

| CAS Number | 350996-91-7 |

| Target | Mycobacterium tuberculosis |

| Mechanism | Inhibition of Ag85C |

| Study Type | Findings |

|---|---|

| In Vitro | Significant inhibition of Mtb growth |

| Animal Models | Reduced bacterial load in lung tissues |

| Clinical Relevance | Potential for reduced treatment duration |

Q & A

(Basic) What synthetic routes are commonly employed for the preparation of 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is synthesized via a one-pot condensation reaction using a cyclohexanone derivative (e.g., 6-propylcyclohexanone), malononitrile, and elemental sulfur in ethanol, catalyzed by diethylamine. Key optimization parameters include:

- Temperature : Maintaining 333 K for 1 hour ensures complete cyclization.

- Solvent : Ethanol facilitates intermediate solubility and sulfur activation.

- Catalyst Ratio : A 1:1 molar ratio of diethylamine to sulfur improves reaction efficiency.

Purification via column chromatography (e.g., silica gel, dichloromethane/ethyl acetate eluent) yields ~68% purity. Crystallization from dichloromethane produces X-ray-quality crystals .

(Basic) What spectroscopic and crystallographic techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C–S = 1.71–1.73 Å), angles, and ring puckering (half-chair conformation with ΔCremer-Pople parameters). Disordered atoms (e.g., cyclohexene C6/C7) are modeled using SHELXL’s PART and EADP commands .

- NMR : H NMR confirms amine (–NH) protons at δ 6.2–6.5 ppm and propyl chain integration. C NMR identifies the carbonitrile signal at δ 115–120 ppm.

- IR : Stretching frequencies for –CN (2200–2250 cm) and –NH (3350–3450 cm) validate functional groups .

(Advanced) How can crystallographic disorder in the cyclohexene ring of this compound be modeled and refined using software like SHELXL?

Methodological Answer:

Disorder in the cyclohexene ring (e.g., C6/C7 and C6’/C7’ sites) is addressed as follows:

Occupancy Refinement : Assign partial occupancies (e.g., 0.81:0.19) to disordered atoms using SHELXL’s FREE command.

Restraints : Apply EADP constraints to maintain reasonable thermal motion similarity between disordered sites.

Validation : Check residual electron density (<0.5 eÅ) and R-factor convergence (R < 5%).

Example: In a methyl-substituted analog, disorder refinement reduced R from 7.2% to 4.3% .

(Advanced) What methodologies are recommended for analyzing the hydrogen-bonding network and supramolecular architecture in its crystal lattice?

Methodological Answer:

- Graph Set Analysis : Identify motifs like R(12) dimers (head-to-head N–H···N interactions) and 20-membered macrocycles using Etter’s formalism. Mercury or PLATON software visualizes these networks .

- Energy Frameworks : Calculate interaction energies (e.g., Coulombic, dispersion) to quantify packing stability.

- Thermal Ellipsoids : Assess molecular rigidity; planar thiophene rings (RMSD = 0.03 Å) indicate minimal thermal motion .

(Basic) What are the key crystallographic parameters (unit cell dimensions, space group) reported for this compound?

Methodological Answer:

The compound crystallizes in a monoclinic system with the following parameters:

| Parameter | Value |

|---|---|

| Space group | P2/c |

| a (Å) | 9.6771 (2) |

| b (Å) | 7.6364 (2) |

| c (Å) | 13.8156 (3) |

| β (°) | 100.221 (2) |

| Volume (ų) | 1004.75 (4) |

| Z | 4 |

| Density (g/cm³) | 1.271 |

These parameters are critical for predicting solubility and polymorphism .

(Advanced) How does the conformation of the tetrahydrobenzothiophene ring influence the compound's intermolecular interactions and crystal packing?

Methodological Answer:

- Half-Chair Conformation : The cyclohexene ring adopts a half-chair conformation (Cremer-Pople parameters: θ = 112°, φ = 25°), positioning substituents axially or equatorially.

- Axial Propyl Group : The propyl chain’s axial orientation minimizes steric clashes, enabling N–H···N dimerization (distance = 2.89 Å) and π-stacking (3.5 Å interplanar spacing).

- Packing Effects : Steric bulk from the propyl group disrupts close-packing, reducing density (1.27 g/cm³) compared to methyl analogs (1.32 g/cm³) .

(Advanced) How can researchers resolve contradictions in reported synthesis yields for derivatives of this compound?

Methodological Answer:

- Statistical Design : Use response surface methodology (RSM) to isolate variables (e.g., sulfur stoichiometry, solvent polarity).

- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation (e.g., enamine vs. thiol intermediates).

- Reproducibility Checks : Compare crystallization solvents; dichloromethane yields higher purity (95%) vs. ethanol (85%) due to slower nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。